molecular formula C11H16N2 B11913374 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 61148-81-0

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B11913374
CAS No.: 61148-81-0
M. Wt: 176.26 g/mol
InChI Key: ZHWBPKRZLFLCTA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound includes a quinoline core with two methyl groups at positions 2 and 6, and an amine group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of enaminones with acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of acyl Meldrum’s acids has been shown to facilitate the preparation of tetrahydroquinolin-2-one derivatives, which can then be further modified to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The amine group at position 7 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • **1,2,3,4-Tetra

Properties

CAS No.

61148-81-0

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,6-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C11H16N2/c1-7-5-9-4-3-8(2)13-11(9)6-10(7)12/h5-6,8,13H,3-4,12H2,1-2H3

InChI Key

ZHWBPKRZLFLCTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=C(C(=C2)C)N

Origin of Product

United States

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